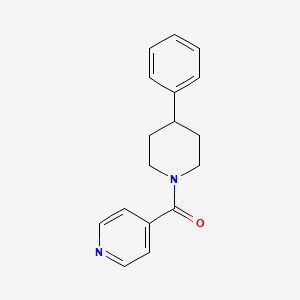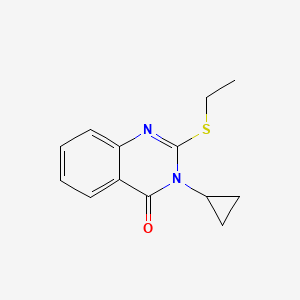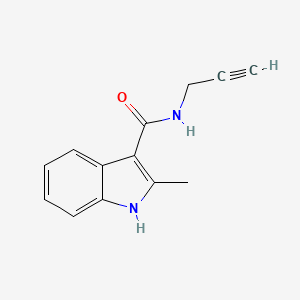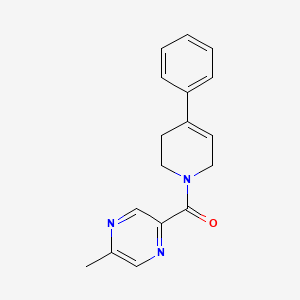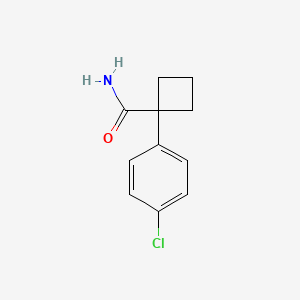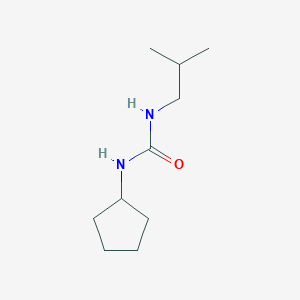
1-Cyclopentyl-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-methylpropyl)urea, also known as CPIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activation of p38 MAPK and JNK, which are involved in the regulation of cytokine production and pain signaling.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. This compound has been shown to reduce the production of pro-inflammatory cytokines and reduce pain sensitivity in a rat model of neuropathic pain. In addition, this compound has been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, including its high yield and stability. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of 1-Cyclopentyl-3-(2-methylpropyl)urea. One potential direction is to study the safety and efficacy of this compound in humans. Another direction is to study the potential use of this compound in the treatment of other inflammatory and pain conditions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of inflammation and pain. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While this compound has several advantages for lab experiments, its safety and efficacy in humans are not fully understood. Further studies are needed to fully understand the potential of this compound in the treatment of various conditions.
Méthodes De Synthèse
1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, including the reaction of cyclopentanone with isobutylamine and subsequent reaction with phosgene. Another method involves the reaction of 2-methylpropylamine with cyclopentanone, followed by the reaction with phosgene. The yield of this compound using these methods range from 50-70%.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-methylpropyl)urea has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neuropathic pain. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. In addition, this compound has been shown to reduce mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNYGBTYUPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)

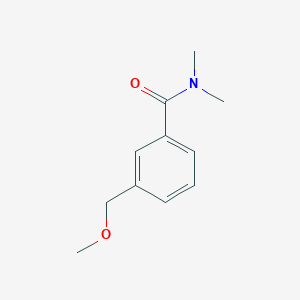



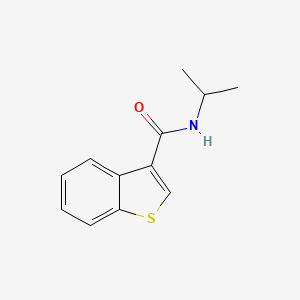
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
